

Synthesis and Characterization of 5-Nitroindole Compounds: A Technical Guide

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Compound of Interest

Compound Name: 5-NIdR

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This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-nitroindole compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position significantly influences its chemical properties and biological activity, making it a key building block in the development of novel therapeutics. This document details common synthetic routes, in-depth characterization methodologies, and explores the role of 5-nitroindole derivatives as potent anticancer agents.

Synthesis of 5-Nitroindole and Its Derivatives

The synthesis of 5-nitroindole can be achieved through various methods, with the Fischer indole synthesis being a classical and widely adopted approach. Other notable methods include the Bartoli and Reissert indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 5-nitroindole-2-carboxylic acid, p-nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate to form a hydrazone, which is then cyclized.^[1]

Experimental Protocol: Synthesis of 5-Nitroindole-2-carboxylic Acid^[1]

- **Step 1: Synthesis of Ethyl 2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Formation):** An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at 20-60°C for 20-60 minutes. The resulting intermediate, ethyl 2-((4-nitrophenyl)hydrazono)propanoate, is then collected.
- **Step 2: Cyclization to Ethyl 5-nitro-1H-indole-2-carboxylate:** The hydrazone from the previous step is dissolved in a benzene-based solvent (such as toluene or xylene) with polyphosphoric acid as a catalyst. The reaction mixture is heated to 85-115°C for 20-60 minutes to induce Fischer indole cyclization, yielding ethyl 5-nitro-1H-indole-2-carboxylate.
- **Step 3: Hydrolysis to 5-Nitroindole-2-carboxylic Acid:** The resulting ethyl ester is then subjected to alkaline hydrolysis at 20-30°C for 5-8 hours.
- **Step 4: Acidification and Isolation:** The reaction mixture is acidified with hydrochloric acid to precipitate the final product, 5-nitroindole-2-carboxylic acid, which is then collected by filtration, washed with water, and dried. This method has been reported to yield a product with a purity of over 98% (HPLC).[1]

Synthesis of 5-Nitroindole from Toluene

An alternative synthetic route starts from toluene, which undergoes nitration to form p-nitrotoluene, followed by a series of reactions to construct the indole ring.[2]

Experimental Protocol: Synthesis of 5-Nitroindole from Toluene[2]

- **Step 1: Nitration of Toluene:** 15 mL of concentrated nitric acid is carefully mixed with 20 mL of concentrated sulfuric acid and cooled to room temperature. To this nitrating mixture, 10 g of toluene and 5 g of elemental bromine are added. The temperature is raised to 50°C and the reaction proceeds for 1 hour until a yellow precipitate of 2-methyl-5-nitrotoluene is formed. The precipitate is dried to yield approximately 8.5 g of the product.
- **Step 2: Cyclization and Ring Formation:** 8.5 g of 2-methyl-5-nitrotoluene, 10.9 g of ethyl 3-oxobutanoate, and 7.9 g of oxalic acid are mixed and dissolved. 20 mL of a 2 mol/L sodium hydroxide solution is slowly added, and the mixture is heated to 120°C and refluxed for 4 hours.

- Step 3: Isolation and Purification: After reflux, the mixture is cooled to 20°C in an ice-salt bath. 80 mL of an 80% ethanol solution is added, and the pH is adjusted to 8-9 with dilute sulfuric acid. The solution is refrigerated overnight, and the resulting solid is filtered, washed with distilled water, dried, and recrystallized from petroleum ether to obtain 7.8 g of 5-nitroindole.[2]

Characterization of 5-Nitroindole Compounds

The structural elucidation and purity assessment of 5-nitroindole and its derivatives are crucial for their application in research and drug development. A combination of spectroscopic techniques is employed for comprehensive characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide a detailed map of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 5-nitroindole include those for the N-H stretch of the indole ring, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

UV-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is used to study the electronic transitions within the molecule. 5-Nitroindole exhibits characteristic absorption peaks in the near-UV range.[3][4]

Quantitative Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for the parent 5-nitroindole compound.

Technique	Parameter	Value
¹ H NMR	Chemical Shift (ppm)	See detailed spectrum for specific assignments.
¹³ C NMR	Chemical Shift (ppm)	140.72, 139.10, 129.21, 127.01, 117.21, 116.35, 111.77, 103.86 (in DMSO-d6) [5]
IR	Wavenumber (cm ⁻¹)	Characteristic peaks for N-H, aromatic C-H, and NO ₂ stretches.
Mass Spec.	Molecular Weight	162.15 g/mol [6]
UV/Vis	λ _{max} (nm)	322 nm (in 2-propanol)[3]

Biological Activity and Applications

5-Nitroindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as anticancer agents.

Anticancer Activity: c-Myc G-Quadruplex Binders

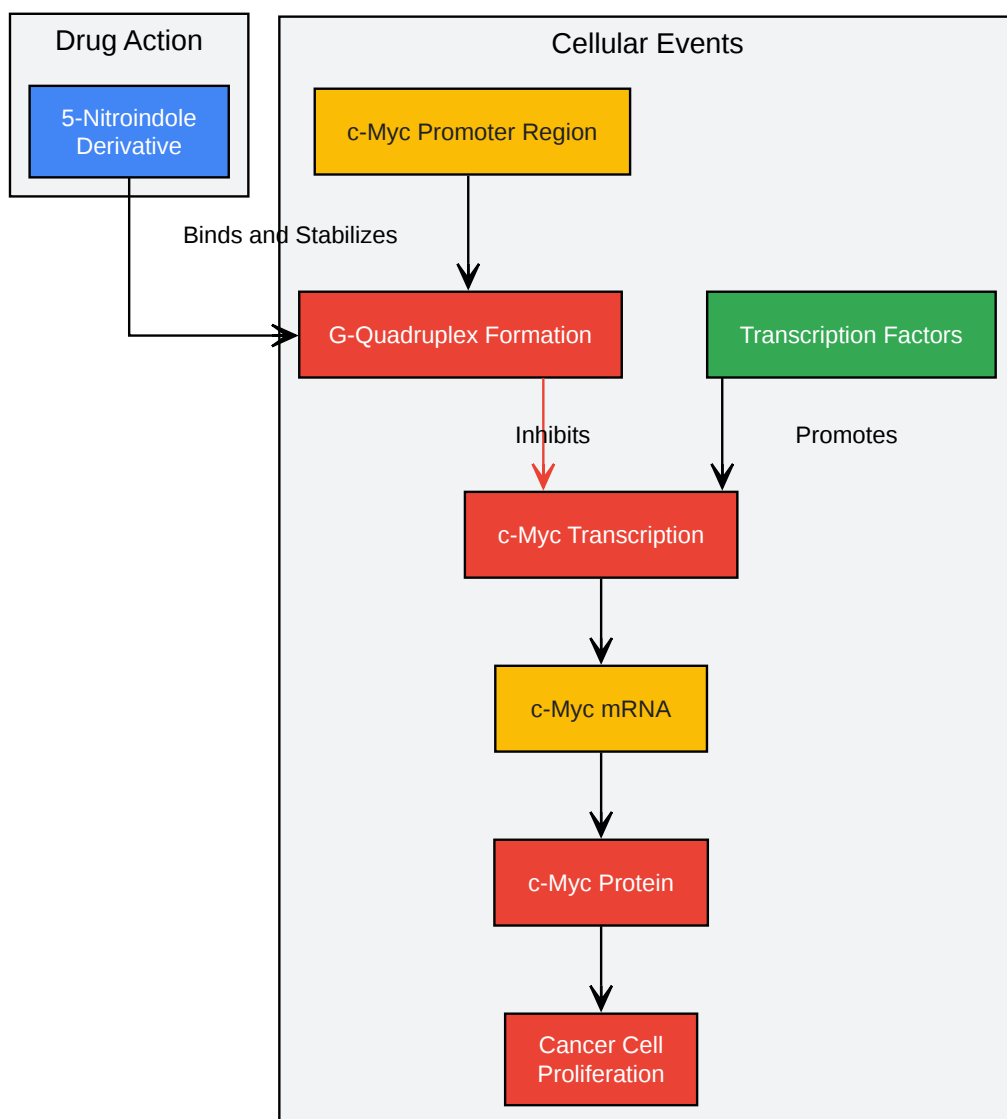
A promising area of research involves the development of 5-nitroindole derivatives as ligands that target G-quadruplex (G4) DNA structures.[7] The promoter region of the c-Myc oncogene can form a G-quadruplex structure, and stabilization of this structure can lead to the downregulation of c-Myc expression, which is often overexpressed in cancer cells.

Pyrrolidine-substituted 5-nitroindole scaffolds have been synthesized and shown to bind to the c-Myc promoter G-quadruplex.[7][8] These compounds have been demonstrated to downregulate c-Myc expression, induce cell-cycle arrest in the sub-G1/G1 phase, and increase the concentration of intracellular reactive oxygen species in cancer cells.[7][8]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives that target the c-Myc G-quadruplex.

Mechanism of c-Myc Inhibition by 5-Nitroindole Derivatives

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Caption: Inhibition of c-Myc expression by 5-nitroindole derivatives.

Cytotoxicity Data

The cytotoxic effects of 5-nitroindole derivatives have been evaluated against various cancer cell lines. The following table presents representative IC₅₀ values for hypothetical 5-nitroindole compounds based on published data for similar derivatives.^[9]

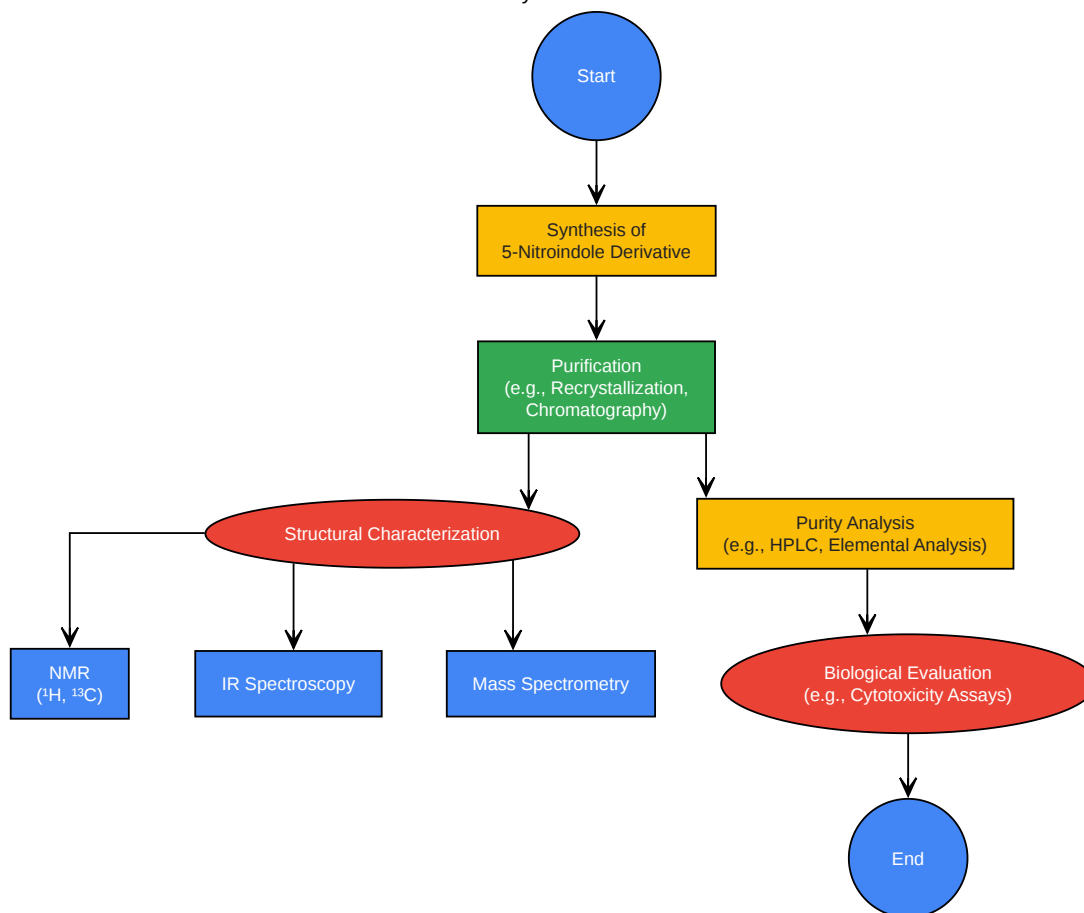
Compound ID	Cancer Cell Line	Assay Type	IC ₅₀ (μM)
Compound A	HeLa (Cervical)	MTT	7.5 ± 0.8
MCF-7 (Breast)	SRB	12.2 ± 1.5	
HCT-116 (Colon)	MTT	9.8 ± 1.1	
Compound B	HeLa (Cervical)	MTT	5.2 ± 0.6
MCF-7 (Breast)	SRB	8.9 ± 0.9	
HCT-116 (Colon)	MTT	6.5 ± 0.7	

Note: The data in this table is representative and intended for illustrative purposes.^[9]

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of 5-nitroindole compounds is outlined below.

General Workflow for Synthesis and Characterization

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Caption: A typical experimental workflow.

Conclusion

5-Nitroindole and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. The synthetic routes described provide a foundation for accessing a wide range of analogs, while the detailed characterization techniques are essential for ensuring their quality and advancing their study. The demonstrated anticancer activity, particularly through the targeting of the c-Myc G-quadruplex, highlights the therapeutic promise of this scaffold and warrants further investigation. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and biology of 5-nitroindole compounds.

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